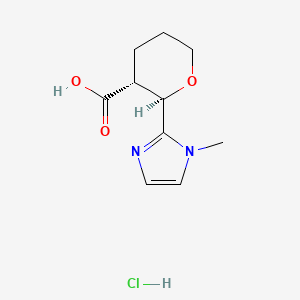

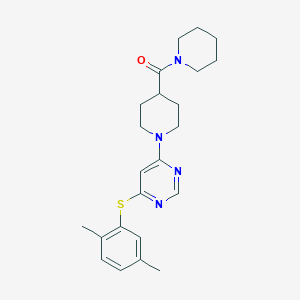

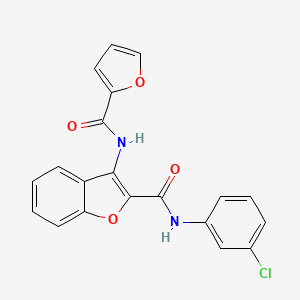

(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.58. The purity is usually 95%.

BenchChem offers high-quality (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial potential. The compound you’ve mentioned likely possesses antibacterial, antifungal, and antiviral properties. Researchers have synthesized various imidazole-based drugs, such as metronidazole and ornidazole, which effectively combat infections. These compounds interfere with microbial DNA replication and protein synthesis, making them valuable in treating infectious diseases .

Anti-Inflammatory Effects

Thiophene-containing compounds, like the one you’ve specified, often display anti-inflammatory activity. By modulating immune responses and inhibiting pro-inflammatory mediators, these molecules can help manage inflammatory conditions. Further studies are needed to explore the precise mechanisms and potential therapeutic applications .

Serotonin Antagonism

The combination of imidazole and thiophene rings may influence serotonin receptors. Serotonin antagonists play a crucial role in treating various disorders, including depression, anxiety, and neurodegenerative diseases. Investigating the compound’s interaction with serotonin receptors could reveal novel therapeutic avenues .

Anticancer Potential

Both imidazole and thiophene derivatives have shown promise in cancer research. Imidazole-based compounds can inhibit tumor growth by interfering with cell signaling pathways. Meanwhile, thiophenes exhibit cytotoxic effects against cancer cells. Researchers might explore the dual benefits of this hybrid compound in cancer therapy .

Neuroprotective Properties

Considering the compound’s structural features, it could potentially act as a neuroprotective agent. Imidazole derivatives have been investigated for their ability to enhance neuronal survival and protect against neurodegenerative diseases. Combining these properties with the thiophene moiety might yield novel neuroprotective drugs .

Drug Development

Imidazole-thiophene hybrids serve as valuable building blocks in drug discovery. Medicinal chemists can modify these structures to create novel drug candidates. By optimizing their pharmacokinetic properties, bioavailability, and target specificity, researchers can develop innovative therapies for various medical conditions .

Mechanism of Action

While the exact mechanism of action for this compound is not known, pyrimidine derivatives have been reported to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

properties

IUPAC Name |

[1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4OS/c1-17-6-7-18(2)20(14-17)29-22-15-21(24-16-25-22)26-12-8-19(9-13-26)23(28)27-10-4-3-5-11-27/h6-7,14-16,19H,3-5,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKNZWPXIUDELJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)

![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)